molecular formula C12H6O4 B1207587 Diphenylene dioxide 2,3-quinone CAS No. 6859-47-8

Diphenylene dioxide 2,3-quinone

Cat. No. B1207587
CAS RN: 6859-47-8
M. Wt: 214.17 g/mol
InChI Key: OEZWQQMRIGCJRU-UHFFFAOYSA-N
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Description

Diphenylene dioxide 2,3-quinone is a chemical compound with the formula C12H6O4 . It contains 24 bonds in total, including 18 non-H bonds, 10 multiple bonds, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aliphatic ketones, and 2 aromatic ethers .


Synthesis Analysis

Quinones are a class of cyclic organic compounds that are widely distributed in nature . They are typically synthesized from petrochemical sources . The synthesis of quinones can involve various strategies, including the use of natural sources as a sustainable alternative . For example, the synthesis of allomelanins involves nitrogen-free phenolic compounds like diphenols and catechols .


Molecular Structure Analysis

The molecular structure of Diphenylene dioxide 2,3-quinone is characterized by its bonds and rings . It contains 24 bonds in total, including 18 non-H bonds, 10 multiple bonds, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aliphatic ketones, and 2 aromatic ethers .


Chemical Reactions Analysis

Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones .


Physical And Chemical Properties Analysis

Quinones are electron carriers playing a role in photosynthesis . They are characterized by their oxido-reductive and electrophilic properties . They also have antioxidant activity and improve general health conditions .

Scientific Research Applications

  • Luminescence Quenching in Molecular Structures : Research by Rajendran et al. (2010) explored the quenching of luminescence in rhenium-based rectangles by quinones, including diphenylene dioxide 2,3-quinone. This study demonstrates the interaction of quinones with other compounds, which is crucial for understanding and designing luminescent materials and devices (Rajendran et al., 2010).

  • C-H Activation and Metalation at Electrode Surfaces : In a study by Javier et al. (2014), the chemical adsorption of hydroquinone (a related compound) on electrode surfaces was examined, providing insights into the interaction between quinones and metal surfaces. This research is vital for developing advanced materials in electrochemistry and surface science (Javier et al., 2014).

  • Free-radical Fragmentation Inhibition in Biologically Important Molecules : Shadyro et al. (2002) investigated the effects of quinones on free-radical fragmentation processes in various compounds. This research is significant for understanding how quinones can influence free-radical processes, which is relevant in biological and pharmaceutical contexts (Shadyro et al., 2002).

  • Electron-Acceptor Properties in Organometallic Polymers : Research by Segura et al. (2015) on hexaazatriphenylene derivatives, which include quinones, highlights the relevance of quinones as electron-acceptor units in advanced materials. This is key for applications in semiconductors, sensors, and energy storage (Segura et al., 2015).

Future Directions

Quinones and their derivatives play a vital role in chemical, environmental, and pharmaceutical applications . They are biologically active compounds and spectacle a significant role in electron-transfer and photochemical processes . They are widely used as anticancer, anti-oxidant, anti-malaria, antimicrobial, anti-inflammatory agents . Therefore, the future directions of research on Diphenylene dioxide 2,3-quinone could involve exploring its potential applications in these areas.

properties

IUPAC Name

dibenzo-p-dioxin-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZWQQMRIGCJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=O)C(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218689
Record name Diphenylene dioxide 2,3-quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylene dioxide 2,3-quinone

CAS RN

6859-47-8
Record name Dibenzo[b,e][1,4]dioxin-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6859-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylene dioxide 2,3-quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylene dioxide 2,3-quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
C Kandaswami, CS Vaidyanathan - Archives of biochemistry and …, 1973 - Elsevier
In attempting to determine the nature of the enzyme system mediating the conversion of catechol to diphenylenedioxide 2,3-quinone, in Tecoma leaves, further purification of the …
Number of citations: 2 www.sciencedirect.com
PM Nair, CS Vaidyanathan - Archives of Biochemistry and Biophysics, 1966 - Elsevier
Isophenoxazine, formed by the condensation of two molecules of o-aminophenol, is reduced by an enzyme system from Tecoma stans leaves to two molecules of catechol. The reaction …
Number of citations: 3 www.sciencedirect.com
C Kandaswami, CS Vaidyanathan - Journal of Biological Chemistry, 1973 - ASBMB
Acetone powders prepared from leaf extracts of Tecoma stans L. were found to catalyze the oxidation of catechol to 3,4,3′,4′-tetrahydroxydiphenyl. Fractionation of the acetone …
Number of citations: 26 www.jbc.org
M Sugumaran - Advances in insect physiology, 1988 - Elsevier
Publisher Summary This chapter discusses the biochemical mechanisms of sclerotization or tanning. It presents the components of sclerotized cuticle, dityrosine cross-links, and …
Number of citations: 194 www.sciencedirect.com
S Ito, JAC Nicol - Biochemical Journal, 1974 - portlandpress.com
The reflecting material of the tapetum lucidum of the sea catfish (Arius felis) was chromatographed on Sephadex LH-20 in methanol–dimethyl sulphoxide–formic acid. Two components …
Number of citations: 51 portlandpress.com
F Solano - New Journal of Science, 2014 - downloads.hindawi.com
This review presents a general view of all types of melanin in all types of organisms. Melanin is frequently considered just an animal cutaneous pigment and is treated separately from …
Number of citations: 571 downloads.hindawi.com
W Forsyth, VC Quesnel - Adv Enzymol Relat Areas Mol Biol, 1963 - books.google.com
The commercial importance of the cacao bean~—the cured seed of the tree, Theobroma cacao Linn.—-depends on its use in the manufacture of chocolate, to which it contributes the …
Number of citations: 144 books.google.com
PV Sane - From Physiology and Chemistry to Biochemistry, 1900 - books.google.com
Introduction nitrogen assimilation and metabolism has been a favoured topic of indian researchers. the areas in which work has been done in the past few years include the importance …
Number of citations: 0 books.google.com
NH Andersen, SF Brady, CM Harris, TM Harris… - Fortschritte der Chemie …, 1974 - Springer
The term “melanin” (μέλας = black) is a purely descriptive one, which conveys no chemical information and merely denotes a black pigment of biological origin, although in fact some …
Number of citations: 304 link.springer.com
JW Spouge - 1981 - search.proquest.com
Uptake and metabolism of phenol by higher plants has been investigated. Studies based on reports of the removal of phenol from water by aquatic plants showed that the metabolism of …
Number of citations: 1 search.proquest.com

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